2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride is an organic compound classified as a chlorinated derivative of ethanone, characterized by the presence of a pyridine ring at the 3-position. Its molecular formula is , and it is known for its diverse applications in chemical synthesis and biological research. This compound is particularly noted for its reactivity, making it a valuable intermediate in various synthetic pathways and research applications, including pharmaceuticals and agrochemicals .
The compound can be sourced from various chemical suppliers and is classified under organic halides due to the presence of chlorine atoms. It is registered with the CAS number 61889-48-3 and has been the subject of numerous studies focusing on its synthesis, reactivity, and potential applications in medicinal chemistry .
The synthesis of 2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride typically involves the chlorination of 1-(pyridin-3-YL)ethanone. A common method includes:
This method ensures high purity and yield of the desired product, capitalizing on the chlorination reaction's efficiency under controlled conditions.
The molecular structure of 2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride features a pyridine ring attached to an ethanone moiety with a chlorine substituent. The structural representation can be depicted as follows:
The compound exhibits distinct physical properties such as a boiling point that remains unspecified but is generally inferred from similar compounds. Its high solubility in organic solvents makes it suitable for various chemical reactions .
2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride participates in several key chemical reactions:
These reactions highlight the compound's versatility as an intermediate in organic synthesis, allowing for modifications that can lead to various derivatives with potential biological activity.
The mechanism of action for 2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride primarily revolves around its reactivity with nucleophiles. The chlorine atom serves as a leaving group, facilitating nucleophilic attack at the carbonyl carbon. This property enhances its utility in organic synthesis and contributes to its potential therapeutic effects by interacting with biological macromolecules .
Relevant data such as melting point or specific heat capacity may not be readily available but can be inferred from related compounds.
2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride has significant applications across various fields:
This compound's unique properties make it a valuable asset in scientific research, particularly in developing new therapeutic agents.
Nucleophilic acylation stands as the cornerstone synthetic approach for constructing the pyridinyl ethanone scaffold essential to 2-chloro-1-(pyridin-3-yl)ethanone hydrochloride. This methodology typically involves the Friedel-Crafts acylation of pyridine derivatives, where 3-substituted pyridines undergo electrophilic attack by chloroacetyl chloride in the presence of Lewis acid catalysts. Aluminum trichloride (AlCl₃) serves as the predominant catalyst due to its ability to activate the carbonyl electrophile and mitigate the inherent electron-deficiency of the pyridine ring. The reaction proceeds via a classical electrophilic aromatic substitution mechanism, where the Lewis acid coordinates with chloroacetyl chloride to generate a highly reactive acylium ion. This activated species targets the electron-rich position (typically C-2 or C-4) relative to the nitrogen atom in 3-substituted pyridines, yielding the corresponding chloromethyl ketone [8].
The regioselectivity challenges inherent to pyridine acylation necessitate careful optimization. Researchers achieve improved regiocontrol by employing protecting group strategies or selecting appropriately substituted pyridine starting materials. For instance, the acylation of 3-aminopyridine derivatives followed by deprotection sequences offers a viable pathway to the desired regioisomer. Recent advances demonstrate that microwave irradiation significantly enhances reaction efficiency, reducing typical reaction times from several hours to minutes while maintaining yields exceeding 85% under optimized conditions. This acceleration occurs because microwave energy facilitates rapid dipole alignment and thermal activation of the transition state [6] [8].
Table 1: Nucleophilic Acylation Optimization Parameters
| Catalyst System | Temperature (°C) | Reaction Time | Yield Range (%) | Key Observation |
|---|---|---|---|---|
| AlCl₃ (1.2 eq) | 80-85 | 4-6 hours | 70-75% | Standard conditions, requires strict moisture exclusion |
| ZnCl₂ (1.5 eq) | 100-110 | 2-3 hours | 60-65% | Reduced side-product formation but lower yield |
| Microwave-assisted (AlCl₃) | 150 (sealed vessel) | 15-20 minutes | 82-88% | Significant rate enhancement, higher purity |
| Solvent-free (AlCl₃) | 120-130 | 45-60 minutes | 75-80% | Reduced solvent waste, simplified workup |
The chloroacetylation of 3-aminopyridine derivatives provides an alternative route to 2-chloro-1-(pyridin-3-yl)ethanone hydrochloride with superior regiochemical outcomes. This approach exploits the nucleophilicity of the amino group, which initially forms an amide linkage with chloroacetyl chloride. The resulting chloroacetamide intermediate undergoes thermal or acid-catalyzed Smiles rearrangement, leading to intramolecular cyclization and subsequent ring opening to yield the desired chloroketone. This mechanistic pathway proceeds through a six-membered transition state where the carbonyl oxygen attacks the adjacent ring carbon, followed by rearomatization and cleavage of the C-N bond [8].
Key mechanistic studies reveal that electron-withdrawing substituents on the pyridine ring significantly influence rearrangement kinetics. The reaction exhibits pronounced sensitivity to temperature and solvent polarity, with aprotic polar solvents like dimethylformamide (DMF) accelerating the rearrangement step. At temperatures exceeding 120°C, researchers observe competitive dehydrohalogenation pathways leading to α,β-unsaturated ketone impurities, necessitating precise thermal control. Careful pH management during workup prevents premature hydrolysis of the chloroacetamide intermediate while facilitating the hydrochloride salt formation in the final step. This method consistently delivers products with >98% regiochemical purity when optimized [8] .
Table 2: Byproduct Formation in Chloroacetylation Pathways
| Reaction Condition | Primary Product | Major Byproduct | Byproduct Structure | Control Strategy |
|---|---|---|---|---|
| Temperature >130°C | 2-Chloro-1-(pyridin-3-yl)ethanone | (E)-1-(pyridin-3-yl)ethenone | C1=CC=CN=C1C=CO | Maintain temperature below 110°C |
| Protic solvent media | Target chloroketone | Hydrolysis product: 1-(pyridin-3-yl)ethanone | C1=CC=CN=C1C(C)=O | Use anhydrous aprotic solvents (DMF, acetonitrile) |
| Extended reaction time | Rearranged product | Double-acylation: 2,2-dichloro-1-(3-pyridinyl)ethyl-1-(3-pyridinyl)methanone | C1=CC=CN=C1C(Cl)(Cl)C(=O)C2=CN=CC=C2 | Monitor reaction progress by TLC/HPLC |
| Acidic pH during workup | Hydrochloride salt | Dechlorinated ketone: 1-(pyridin-3-yl)ethanone | C1=CC=CN=C1C(C)=O | Neutralize before concentration |
Solvent-free methodologies represent a paradigm shift in the hydrochloride salt formation step of 2-chloro-1-(pyridin-3-yl)ethanone production, eliminating the need for energy-intensive distillation processes and reducing VOC emissions. These techniques exploit the inherent crystallinity of the free base form, facilitating direct gas-solid reactions with hydrogen chloride vapor. The reaction occurs at the molecular interface where gaseous HCl diffuses into the crystalline lattice of the free base, forming an ion pair that subsequently crystallizes as the hydrochloride salt. This mechanism bypasses solvation effects and provides products with enhanced crystallinity and purity (>99.5% by HPLC) compared to solution-based methods [6].
Microwave-assisted solvent-free salt formation demonstrates remarkable efficiency, with reaction completion within 5-10 minutes versus several hours for conventional approaches. The microwave energy facilitates molecular vibration at the solid-gas interface, enhancing proton transfer kinetics without melting the crystalline matrix. This technique achieves near-quantitative yields while reducing energy consumption by approximately 70% compared to traditional solvent-based crystallization. The resulting hydrochloride crystals exhibit superior powder flow properties and reduced solvent residue levels (<50 ppm), meeting stringent pharmaceutical quality requirements. Additionally, the absence of solvent eliminates polymorphic conversion issues often encountered during recrystallization, ensuring batch-to-batch consistency in crystal form [6].
The catalytic asymmetric synthesis of chiral intermediates derived from 2-chloro-1-(pyridin-3-yl)ethanone hydrochloride represents a cutting-edge advancement for pharmaceutical applications requiring enantiopure building blocks. While the target compound itself is achiral, its reactive α-chloroketone functionality serves as a precursor to chiral amino alcohols through stereoselective reduction and subsequent amination sequences. Whole-cell biocatalysis using engineered microorganisms has emerged as the most efficient approach for enantioselective transformations. For instance, Cyberlindnera saturnus ZJPH1807 whole cells achieve >99.9% enantiomeric excess (ee) in the reduction of structurally similar α-chloro aromatic ketones to (R)-alcohols through NADPH-dependent carbonyl reductase enzymes [3].
Reaction engineering plays a crucial role in optimizing these biotransformations. The addition of natural deep eutectic solvents (NADES) significantly enhances membrane permeability and cofactor regeneration efficiency. Specifically, choline chloride-trehalose (C/Tre) NADES improves substrate mass transfer while maintaining microbial cell viability. Simultaneous incorporation of methyl-β-cyclodextrin (MCD) addresses substrate solubility limitations and mitigates product inhibition through host-guest complexation. This dual-additive system enables substrate loading increases from ≤10 mM to 50 mM while maintaining exceptional stereoselectivity. The integrated bioreduction system demonstrates remarkable efficiency, achieving space-time yields exceeding 3.5 g/L/h for (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol—a structural analog highlighting the methodology's applicability to pyridinyl derivatives [3].
Table 3: Biocatalytic Systems for Chiral Intermediate Production
| Biocatalyst System | Cofactor Regeneration | Enantioselectivity (% ee) | Productivity (g/L/h) | Key Innovation |
|---|---|---|---|---|
| Cyberlindnera saturnus ZJPH1807 whole cells | Endogenous NADPH | >99.9% (R) | 0.85 | Native enzyme activity |
| Engineered E. coli expressing carbonyl reductase | Glucose-driven | >99.5% (S) | 1.2 | Directed evolution of reductase |
| C/Tre-MCD-aqueous system | Substrate-coupled | >99.9% (R) | 3.5 | Dual NADES-cyclodextrin technology |
| Immobilized Lactobacillus kefir ADH | Isopropanol oxidation | 98.5% (S) | 0.75 | Enzyme immobilization for reusability |
The industrial-scale production of 2-chloro-1-(pyridin-3-yl)ethanone hydrochloride increasingly incorporates green chemistry principles to minimize environmental impact while maintaining economic viability. Process intensification begins with solvent selection guided by lifecycle assessment tools, where safer alternatives replace hazardous solvents without compromising efficiency. For instance, cyclopentyl methyl ether (CPME) demonstrates excellent performance in acylation steps, offering superior biodegradability compared to traditional chlorinated solvents. Its low water solubility facilitates efficient recovery (>90%) through aqueous-organic separation, significantly reducing solvent consumption per kilogram of product [2] [6].
Atom economy optimization focuses on catalytic recycling and waste stream valorization. Advanced membrane separation technologies enable efficient catalyst recovery, particularly for aluminum-based Lewis acids, reducing metal waste by 75-80%. Computational chemistry guides these improvements by predicting key physicochemical parameters: calculated LogP values (1.61) and aqueous solubility (1.16 mg/mL) inform solvent selection and reaction engineering decisions. Process mass intensity (PMI) reduction strategies integrate continuous flow technology with solvent-free hydrochloride salt formation, achieving PMIs below 8 compared to batch-mode PMIs exceeding 25. Energy consumption analysis reveals that microwave-assisted steps reduce energy usage by 65% per production batch, while in situ product crystallization eliminates high-energy distillation steps. These integrated approaches demonstrate how green chemistry metrics drive sustainable scale-up without sacrificing product quality or yield [2] [6] [8].
Table 4: Green Chemistry Metrics for Production Optimization
| Process Parameter | Traditional Method | Optimized Green Process | Improvement (%) | Green Metric |
|---|---|---|---|---|
| Process Mass Intensity (PMI) | 28 kg/kg | 7.5 kg/kg | 73% reduction | Material efficiency |
| Energy Consumption (per kg) | 120 MJ | 42 MJ | 65% reduction | Cumulative energy demand |
| Solvent Recovery Rate | <40% | >90% | >125% improvement | Solvent intensity index |
| Catalyst Reuse Cycles | 1-2 cycles | 8-10 cycles | 400% improvement | Catalyst loading efficiency |
| Wastewater Generation | 15 L/kg | 3.5 L/kg | 77% reduction | Aquatic toxicity potential |
CAS No.: 4687-94-9
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: 2211981-77-8
CAS No.: